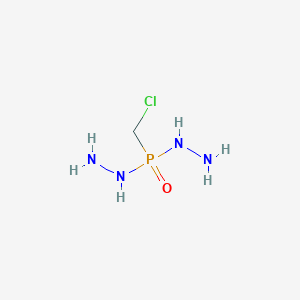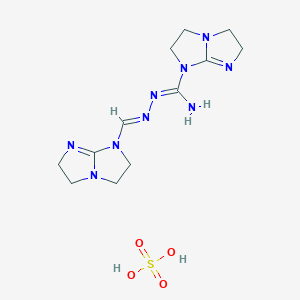
2,3,5,6-Tetrahydro-N-(imino(2,3,5,6-tetrahydro-1H-imidazo(1,2-a)imidazol-1-yl)methyl)-1H-imidazo(1,2-a)imidazole-1-carboxamidine monosulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrahydro-N-(imino(2,3,5,6-tetrahydro-1H-imidazo(1,2-a)imidazol-1-yl)methyl)-1H-imidazo(1,2-a)imidazole-1-carboxamidine monosulphate is a complex organic compound. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydro-N-(imino(2,3,5,6-tetrahydro-1H-imidazo(1,2-a)imidazol-1-yl)methyl)-1H-imidazo(1,2-a)imidazole-1-carboxamidine monosulphate typically involves multi-step organic reactions. The starting materials are usually simple imidazole derivatives, which undergo a series of condensation, cyclization, and functional group transformations under controlled conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure product quality.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrahydro-N-(imino(2,3,5,6-tetrahydro-1H-imidazo(1,2-a)imidazol-1-yl)methyl)-1H-imidazo(1,2-a)imidazole-1-carboxamidine monosulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce imidazole derivatives with different hydrogenation levels.
Scientific Research Applications
2,3,5,6-Tetrahydro-N-(imino(2,3,5,6-tetrahydro-1H-imidazo(1,2-a)imidazol-1-yl)methyl)-1H-imidazo(1,2-a)imidazole-1-carboxamidine monosulphate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive imidazole core.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrahydro-N-(imino(2,3,5,6-tetrahydro-1H-imidazo(1,2-a)imidazol-1-yl)methyl)-1H-imidazo(1,2-a)imidazole-1-carboxamidine monosulphate involves its interaction with specific molecular targets and pathways. The imidazole rings can bind to enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler analog with a single imidazole ring, widely used in pharmaceuticals and agrochemicals.
Benzimidazole: Contains a fused benzene and imidazole ring, known for its broad-spectrum biological activities.
Triazole: A five-membered ring containing three nitrogen atoms, used in antifungal agents and other bioactive compounds.
Uniqueness
2,3,5,6-Tetrahydro-N-(imino(2,3,5,6-tetrahydro-1H-imidazo(1,2-a)imidazol-1-yl)methyl)-1H-imidazo(1,2-a)imidazole-1-carboxamidine monosulphate is unique due to its complex structure, which includes multiple imidazole rings and functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
68214-71-1 |
|---|---|
Molecular Formula |
C12H19N9.H2O4S C12H21N9O4S |
Molecular Weight |
387.42 g/mol |
IUPAC Name |
sulfuric acid;N'-[(E)-2,3,5,6-tetrahydroimidazo[1,2-a]imidazol-7-ylmethylideneamino]-2,3,5,6-tetrahydroimidazo[1,2-a]imidazole-7-carboximidamide |
InChI |
InChI=1S/C12H19N9.H2O4S/c13-10(21-8-7-19-4-2-15-12(19)21)17-16-9-20-6-5-18-3-1-14-11(18)20;1-5(2,3)4/h9H,1-8H2,(H2,13,17);(H2,1,2,3,4)/b16-9+; |
InChI Key |
IXIIYMRGLCOCLC-QOVZSLTQSA-N |
Isomeric SMILES |
C1CN2CCN(C2=N1)/C=N/N=C(\N)/N3CCN4C3=NCC4.OS(=O)(=O)O |
Canonical SMILES |
C1CN2CCN(C2=N1)C=NN=C(N)N3CCN4C3=NCC4.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


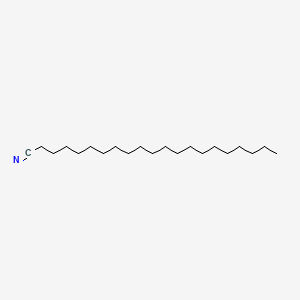
![N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14461090.png)
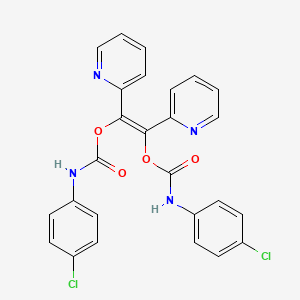






![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
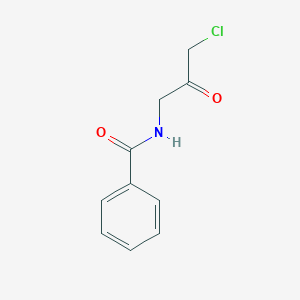
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
